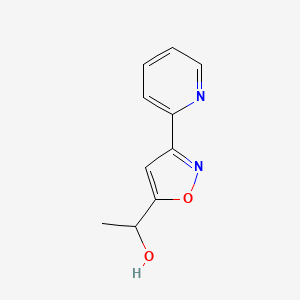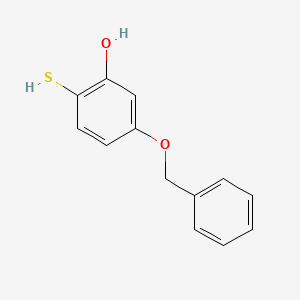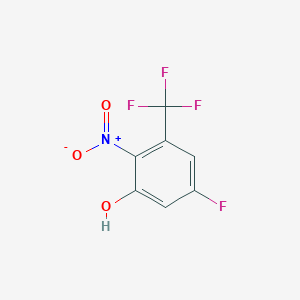
1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Fries rearrangement of phenyl chloroacetate with aluminum chloride as a catalyst, typically conducted at temperatures between 120-140°C . Another method includes the reaction of 4-chloro-3-methylphenyl chloroacetate under similar conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing readily available starting materials and efficient catalytic processes to ensure high yields and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the chloro or hydroxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often used as catalysts.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones depending on the substituent introduced.
Applications De Recherche Scientifique
1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and hydroxy groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparaison Avec Des Composés Similaires
- 2’-Hydroxy-5’-chloroacetophenone
- 2-Acetyl-4-chlorophenol
- 5-Chloro-2-hydroxyacetophenone
Comparison: 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C9H9ClO2 |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 |
Clé InChI |
GNXYSNCDSGDLCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)O)C(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Chlorobut-1-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8393733.png)


![1-[4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-ethanone](/img/structure/B8393748.png)


![Spiro[1H-indene-1,4'-piperidine],1'-[[4-(bromomethyl)phenyl]methyl]-](/img/structure/B8393773.png)


![(2S)-2-({[benzyl(methyl)amino]carbonyl}amino)-3,3-dimethylbutanoic Acid](/img/structure/B8393792.png)


![1-Azabicyclo[2.2.2]octan-3-yl 1-phenylcyclohexane-1-carboxylate](/img/structure/B8393809.png)

